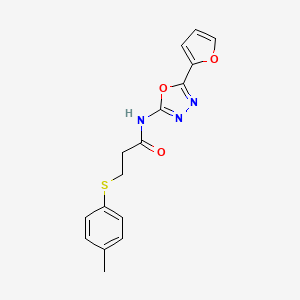

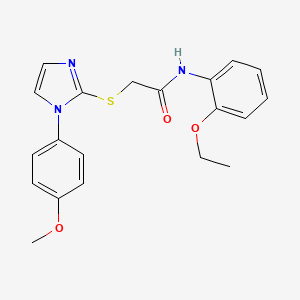

N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, acetamide derivatives have been synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer properties, suggesting that the compound may also possess such biological activities.

Synthesis Analysis

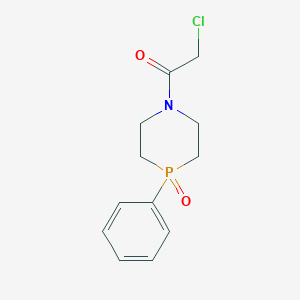

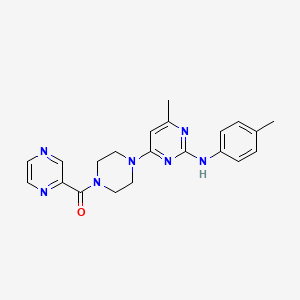

The synthesis of related acetamide derivatives typically involves the acetylation of aromatic amines followed by the introduction of various substituents to the acetamide moiety. For example, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)acetamides and their benzothiazole analogs, which are evaluated for anti-inflammatory and antioxidant activities. Similarly, paper outlines the synthesis of 2-chloro N-aryl substituted acetamide derivatives with anticancer properties. These syntheses involve linear synthetic routes and are characterized by techniques such as LCMS, IR, and NMR spectroscopy. The synthesis of the compound would likely follow a similar pathway, involving the formation of the imidazole-thioether linkage and subsequent acetylation.

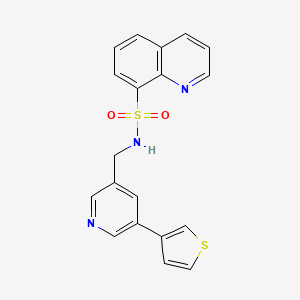

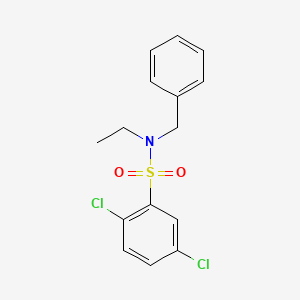

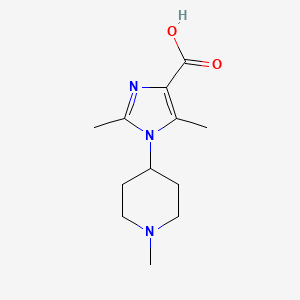

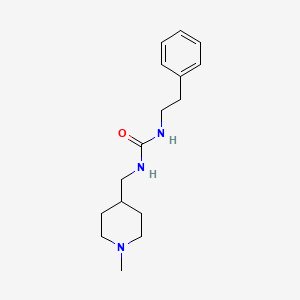

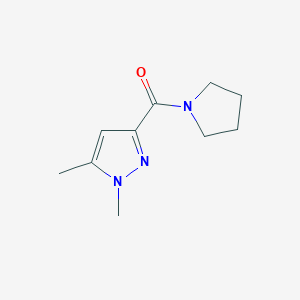

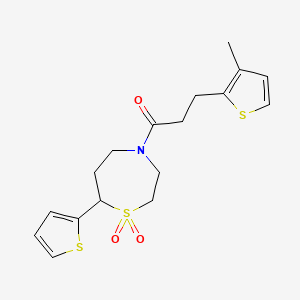

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of aromatic rings, heterocyclic systems, and substituents like methoxy groups can significantly influence the compound's interaction with biological targets. For instance, the presence of a benzothiazole ring system in the compounds discussed in paper is associated with antitumor activity. The molecular structure of "N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" would include an imidazole ring, which is known for its presence in biologically active molecules, and a thioether linkage, which could affect the compound's reactivity and binding properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do suggest that similar compounds can participate in redox reactions, as indicated by their antioxidant activity , and may form covalent bonds with biological macromolecules, which could explain their anticancer properties . The thioether linkage in the compound may also undergo oxidation or act as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and ethoxy groups could increase the solubility of the compound in organic solvents, while the aromatic and heterocyclic rings may contribute to its stability and melting point. The biological activities of these compounds, such as their antioxidant and anti-inflammatory effects , as well as their cytotoxicity against cancer cell lines , are also indicative of their chemical properties and reactivity.

Applications De Recherche Scientifique

PET Tracers in Imaging

- Application in PET Imaging : This compound has been used in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These derivatives show potential as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an important target in diagnostic imaging. Such derivatives exhibit high radiochemical purity and are synthesized efficiently, highlighting their applicability in medical imaging techniques (Gao, Wang, & Zheng, 2016).

Antibacterial Activity

- Antibacterial Properties : Research shows that derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies indicate the potential of these compounds in developing new antibacterial agents, showcasing their significance in the field of medicinal chemistry and pharmacology (Kumaraswamy Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Research

- Antitumor Activity : Several derivatives of N-(2-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have shown promise in antitumor studies. These compounds have been synthesized and tested against various cancer cell lines, indicating potential applications in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activity

- Use in Anticonvulsant Therapy : Research has been conducted on derivatives of this compound for their anticonvulsant activity. This suggests the potential of these compounds in developing new treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidant Activity

- Potential Antioxidant Properties : Studies indicate that certain derivatives of this compound have been synthesized and evaluated for their antioxidant activity. This highlights its potential in the development of antioxidant therapies, possibly contributing to the treatment of diseases caused by oxidative stress (Satish Koppireddi et al., 2013).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-26-18-7-5-4-6-17(18)22-19(24)14-27-20-21-12-13-23(20)15-8-10-16(25-2)11-9-15/h4-13H,3,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWKEXOLCKBDED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)